molecular formula C13H18O4 B1609088 Ethyl-2,5-diethoxybenzoate CAS No. 351002-97-6

Ethyl-2,5-diethoxybenzoate

Cat. No.: B1609088
CAS No.: 351002-97-6
M. Wt: 238.28 g/mol
InChI Key: VTTHMKXCMAWQTF-UHFFFAOYSA-N
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Description

Ethyl-2,5-diethoxybenzoate is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy groups at the 2 and 5 positions, and the carboxylic acid group is esterified with an ethyl group. This compound is known for its applications in various fields, including organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-2,5-diethoxybenzoate can be synthesized through the esterification of 2,5-diethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethoxy groups may be converted to hydroxyl groups, forming 2,5-dihydroxybenzoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, ethyl-2,5-diethoxybenzyl alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy groups.

Major Products:

    Oxidation: 2,5-dihydroxybenzoic acid.

    Reduction: Ethyl-2,5-diethoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl-2,5-diethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

    Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl-2,5-diethoxybenzoate in biological systems involves its hydrolysis to 2,5-diethoxybenzoic acid and ethanol. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The resulting 2,5-diethoxybenzoic acid can then participate in various metabolic pathways, potentially exerting biological effects through interactions with specific molecular targets.

Comparison with Similar Compounds

Ethyl-2,5-diethoxybenzoate can be compared with other benzoate esters such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl-2,4-dimethoxybenzoate: Similar ester group but with methoxy groups at different positions on the benzene ring.

    Ethyl-2,5-dihydroxybenzoate: Similar structure but with hydroxyl groups instead of ethoxy groups.

Uniqueness: this compound is unique due to the presence of ethoxy groups at the 2 and 5 positions, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other benzoate esters and can lead to different chemical behaviors and applications.

Properties

IUPAC Name

ethyl 2,5-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-15-10-7-8-12(16-5-2)11(9-10)13(14)17-6-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTHMKXCMAWQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393375
Record name Ethyl-2,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-97-6
Record name Ethyl-2,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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